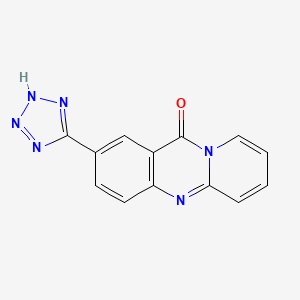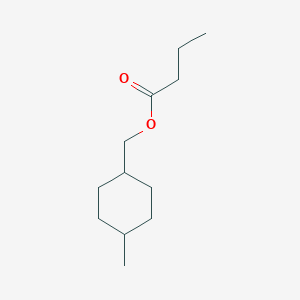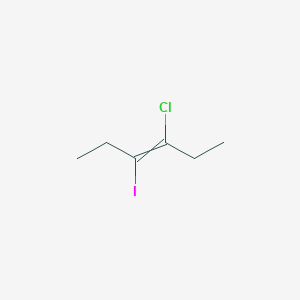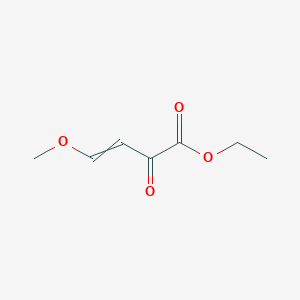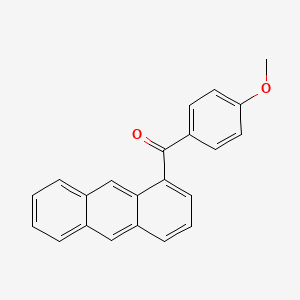![molecular formula C36H38O18 B14497789 methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 63252-08-4](/img/structure/B14497789.png)
methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with a molecular formula of C30H35NO11 This compound is known for its intricate structure, which includes multiple hydroxyl groups, oxo groups, and an ester linkage
Preparation Methods
The synthesis of methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the tetracene core, followed by the introduction of the hydroxyl and oxo groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is explored for its potential use in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The ester linkage also contributes to its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[2,3,6-trideoxy-4-O-(6-methyl-5-oxotetrahydro-2H-pyran-2-yl)hexopyranosyl]oxy-1,2,3,4,6,11-hexahydro-1-tetracene-1-carboxylate: This compound has a similar tetracene core but differs in the substitution pattern and functional groups.
(1R,2R)-2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2S,5S,6S-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy-6-methyltetrahydro-2H-pyran-2-yl]-α-L-lyxo-hexopyranoside: This compound also shares a similar core structure but has different substituents and stereochemistry.
Properties
CAS No. |
63252-08-4 |
|---|---|
Molecular Formula |
C36H38O18 |
Molecular Weight |
758.7 g/mol |
IUPAC Name |
methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H38O18/c1-7-36(47)11-19(53-35-33(52-16(5)40)32(51-15(4)39)31(50-14(3)38)20(54-35)12-49-13(2)37)22-23(26(36)34(46)48-6)30(45)24-25(29(22)44)28(43)21-17(27(24)42)9-8-10-18(21)41/h8-10,19-20,26,31-33,35,41,44-45,47H,7,11-12H2,1-6H3 |
InChI Key |
QQSSCTZKIZFPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



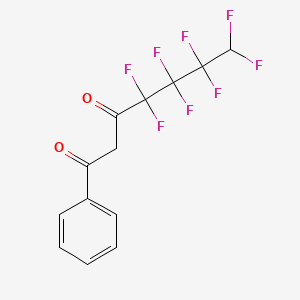
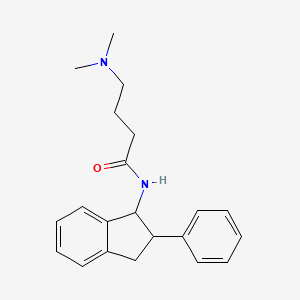

![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
